molecular formula C14H24OS B14368932 3-(Methylsulfanyl)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one CAS No. 94288-17-2

3-(Methylsulfanyl)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one

Cat. No.: B14368932
CAS No.: 94288-17-2
M. Wt: 240.41 g/mol
InChI Key: PACWBAOHWJASME-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one is an organic compound characterized by its unique structure, which includes a methylsulfanyl group and a trimethylcyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one typically involves the following steps:

    Formation of the Trimethylcyclohexene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a diene or an enone, under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a methylsulfanyl anion.

    Formation of the Butanone Backbone: This can be accomplished through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: :

Properties

CAS No.

94288-17-2

Molecular Formula

C14H24OS

Molecular Weight

240.41 g/mol

IUPAC Name

3-methylsulfanyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one

InChI

InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(15)9-11(2)16-5/h7,11,13H,6,8-9H2,1-5H3

InChI Key

PACWBAOHWJASME-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C(=O)CC(C)SC)(C)C

Origin of Product

United States

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